

Methyl 2-Phenoxyacetate: A Toxicological Profile and Data Gap Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *methyl 2-phenoxyacetate*

Cat. No.: B041466

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-phenoxyacetate is a chemical compound with applications as a herbicide, in the fragrance and flavor industry, and as a synthetic building block for pharmaceuticals and agrochemicals.[1][2][3][4] Despite its industrial use, a comprehensive public toxicological profile for **methyl 2-phenoxyacetate** is notably absent. Multiple sources indicate that the toxicological properties of this substance have not been fully investigated, presenting a significant data gap for a complete risk assessment.[5] This technical guide synthesizes the currently available safety and hazard information for **methyl 2-phenoxyacetate**, identifies the critical missing data, and outlines the standard experimental protocols that would be necessary to establish a thorough toxicological profile.

Physicochemical Properties

A summary of the key physicochemical properties of **methyl 2-phenoxyacetate** is presented in Table 1.

Table 1: Physicochemical Properties of **Methyl 2-Phenoxyacetate**

Property	Value	Reference(s)
CAS Number	2065-23-8	[5][6]
Molecular Formula	C ₉ H ₁₀ O ₃	[5][6]
Molecular Weight	166.18 g/mol	[5][6]
Appearance	Colorless to slightly yellow liquid; white solid below 30°C	[4][5]
Solubility	Slightly soluble in water; soluble in organic solvents	[2][5]
Boiling Point	245 °C at 760 mmHg	[2]
Density	1.15 g/cm ³ (at 18 °C)	[5]

Hazard Identification and Safety

The primary hazards identified for **methyl 2-phenoxyacetate** are related to irritation.[5][6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.

Table 2: GHS Hazard Classification for **Methyl 2-Phenoxyacetate**

Hazard Class	Hazard Statement	Reference(s)
Skin Corrosion/Irritation	H315: Causes skin irritation	[6]
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation	[6]
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation	[6]

Standard safety precautions when handling **methyl 2-phenoxyacetate** include using personal protective equipment such as gloves, safety goggles, and respiratory protection, and ensuring adequate ventilation.[5][7] In case of exposure, immediate flushing of the affected area with water is recommended, and medical attention should be sought.[5]

Toxicological Data: A Landscape of Gaps

A thorough review of publicly available literature and safety data sheets reveals a significant lack of quantitative toxicological data for **methyl 2-phenoxyacetate**. Key toxicological endpoints have not been determined, as summarized in Table 3.

Table 3: Summary of Available and Missing Toxicological Data

Toxicological Endpoint	Data Availability	Reference(s)
Acute Toxicity (Oral, Dermal, Inhalation)	Not Determined	[8]
Skin Corrosion/Irritation	Causes skin irritation	[6][7]
Serious Eye Damage/Irritation	Causes serious eye irritation	[6][7]
Respiratory or Skin Sensitization	No Information Available	[7]
Germ Cell Mutagenicity	No Information Available	[7]
Carcinogenicity	Not Considered Carcinogenic (Basis for conclusion not provided)	[7]
Reproductive Toxicity	No Information Available	-
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation	[6]
Specific Target Organ Toxicity (Repeated Exposure)	No Information Available	-
Aspiration Hazard	No Information Available	[7]

Bridging the Data Gaps: Recommended Experimental Protocols

To establish a comprehensive toxicological profile for **methyl 2-phenoxyacetate**, a suite of standardized *in vitro* and *in vivo* studies would be required. The following sections detail the

general methodologies for these key experiments.

Acute Toxicity Testing

The experimental workflow for determining acute toxicity is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for Acute Toxicity Testing.

Methodology:

- Objective: To determine the median lethal dose (LD50) or lethal concentration (LC50) following oral, dermal, or inhalation exposure.
- Animal Model: Typically rats or mice.
- Procedure: A single high dose of **methyl 2-phenoxyacetate** would be administered to animals. The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality. At the end of the observation period, a gross necropsy is performed.
- Guidelines: OECD Test Guidelines 401 (Acute Oral Toxicity), 402 (Acute Dermal Toxicity), and 403 (Acute Inhalation Toxicity).

Genotoxicity Assays

A standard battery of tests is required to assess the genotoxic potential of a substance.

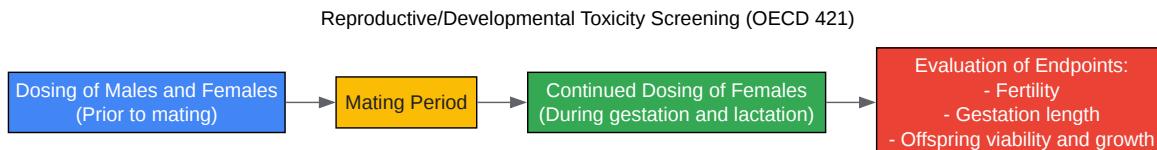
Genotoxicity Testing

Bacterial Reverse Mutation Test (Ames Test)
(Detects gene mutations)

In Vitro Micronucleus Test
(Detects chromosomal damage)

In Vivo Comet Assay
(Detects DNA strand breaks in various tissues)

[Click to download full resolution via product page](#)


Caption: Standard Genotoxicity Assay Battery.

Methodologies:

- Ames Test (OECD 471): This in vitro assay uses strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations.
- In Vitro Micronucleus Test (OECD 487): Mammalian cells are exposed to **methyl 2-phenoxyacetate** to assess for the presence of micronuclei, which are indicative of chromosomal damage.
- In Vivo Comet Assay: This assay would be conducted in a rodent model to detect DNA strand breaks in cells from various organs, providing a more comprehensive picture of potential genotoxicity in a whole organism.[9][10]

Reproductive and Developmental Toxicity Screening

To evaluate the potential effects on reproductive function and developing offspring, a screening study is an essential first step.

[Click to download full resolution via product page](#)

Caption: Workflow for Reproductive Toxicity Screening.

Methodology (Based on OECD Guideline 421):

- Objective: To provide an initial assessment of potential effects on male and female reproductive performance and on the development of offspring.[11]
- Animal Model: Typically rats.
- Procedure: Male and female animals are dosed with **methyl 2-phenoxyacetate** for a period before mating, during mating, and for females, throughout gestation and lactation. Endpoints such as fertility, gestation length, litter size, and offspring survival and growth are evaluated.

Potential Mechanism of Action and Signaling Pathways

While the specific molecular targets for the toxicity of **methyl 2-phenoxyacetate** in mammals are not well-defined, its use as a herbicide suggests a mechanism related to auxin activity in plants.[3] Auxin-type herbicides mimic the plant hormone auxin, leading to uncontrolled growth and ultimately, death of the plant. In mammals, high doses of some phenoxy herbicides have been associated with a range of effects, but a clear signaling pathway for **methyl 2-phenoxyacetate** has not been elucidated. Further research would be required to investigate potential pathways, which might include oxidative stress, endocrine disruption, or other cellular processes.

Conclusion

The toxicological profile of **methyl 2-phenoxyacetate** is incomplete, with significant data gaps for key endpoints such as acute toxicity, genotoxicity, and reproductive toxicity. The available information indicates that it is an irritant to the skin, eyes, and respiratory system. To conduct a thorough risk assessment for human health and the environment, a comprehensive set of toxicological studies following established international guidelines is necessary. The experimental workflows outlined in this guide provide a roadmap for generating the data required to fill the existing knowledge gaps. Researchers and drug development professionals should exercise caution when handling this compound, adhering to all recommended safety precautions, until a more complete toxicological profile is established.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-Phenoxyacetate | High-Purity | For RUO [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Cas 2065-23-8,Methyl phenoxyacetate | lookchem [lookchem.com]
- 4. Methyl phenoxyacetate | 2065-23-8 [chemicalbook.com]
- 5. Methyl phenoxyacetate(2065-23-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Methyl phenoxyacetate | C9H10O3 | CID 16365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. methyl phenoxyacetate, 2065-23-8 [thegoodscentscompany.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. nationalacademies.org [nationalacademies.org]

- To cite this document: BenchChem. [Methyl 2-Phenoxyacetate: A Toxicological Profile and Data Gap Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041466#toxicological-profile-of-methyl-2-phenoxyacetate\]](https://www.benchchem.com/product/b041466#toxicological-profile-of-methyl-2-phenoxyacetate)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com